molecular formula C10H14N4O2 B11883903 6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid

6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid

Cat. No.: B11883903
M. Wt: 222.24 g/mol
InChI Key: BEEIYDFGOLLBFD-UHFFFAOYSA-N
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Description

6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid (CAS 1706459-68-8) is a heterocyclic compound with the molecular formula C10H14N4O2 and a molecular weight of 222.24 g/mol . This chemical serves as a versatile synthon and key building block in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules with potential biological activity. Its structure incorporates both a pyridazine ring, a privileged scaffold in drug design, and a 1,4-diazepane moiety, which can influence the pharmacokinetic properties of resulting compounds . The carboxylic acid functional group provides a reactive site for further derivatization, such as forming amide linkages, which is a common strategy in the development of enzyme inhibitors and other pharmacologically active agents . The compound requires cold-chain transportation to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can utilize this high-purity compound in hit-to-lead optimization campaigns and as a core structure in library development for high-throughput screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

6-(1,4-diazepan-1-yl)pyridazine-4-carboxylic acid

InChI

InChI=1S/C10H14N4O2/c15-10(16)8-6-9(13-12-7-8)14-4-1-2-11-3-5-14/h6-7,11H,1-5H2,(H,15,16)

InChI Key

BEEIYDFGOLLBFD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=NN=CC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Key Intermediate: 6-Oxo-1H-pyridazine-4-carboxylic Acid

A patent (EP2857387A1) outlines a scalable process for synthesizing 6-oxo-1H-pyridazine-4-carboxylic acid (5 ) via:

  • Cyclization : Reacting dimethyl 2-methylenebutanedioate with hydrazine to form methyl 6-oxohexahydropyridazine-4-carboxylate (11 ).

  • Oxidation : Treating 11 with oxidizing agents (e.g., MnO₂) to yield methyl 6-oxo-1H-pyridazine-4-carboxylate (4a ).

  • Hydrolysis : Saponifying 4a under acidic or basic conditions to obtain 5 (yield: >30%).

Alternative Route: Diazepane-Pyridazine Hybrid Synthesis

Reductive Amination and Cyclization

A study on SARS-CoV-2 Mpro inhibitors (ACS Med. Chem. 2025) describes:

  • Scaffold Preparation : Synthesize Boc-protected 1,4-diazepane via reductive amination (NaBH(OAc)₃) of aldehydes with primary amines.

  • Pyridazine Functionalization : Couple the diazepane scaffold to a pyridazine-4-carboxylic acid precursor using HATU/DIPEA, followed by deprotection (HCl).

Example Protocol

  • Boc Protection : Treat 1,4-diazepane with Boc-anhydride in DCM.

  • Coupling : React Boc-diazepane with 6-bromopyridazine-4-carboxylic acid methyl ester under Pd-catalyzed Buchwald-Hartwig conditions.

  • Deprotection and Hydrolysis : Remove Boc with TFA, then saponify the ester (LiOH) to yield the final product.

Comparative Analysis of Methods

Method Advantages Limitations
Nucleophilic Substitution High regioselectivity; scalableRequires pre-functionalized pyridazine core
Reductive Amination Modular for diverse diazepane derivativesMulti-step; moderate yields (~50-70%)
Cyclization-Oxidation Direct pyridazine ring formationHarsh oxidation conditions (e.g., MnO₂)

Critical Data and Conditions

  • Reagents :

    • Hydrazine : 0.9–1.5 eq. at 0–60°C for cyclization.

    • Oxidizing Agents : MnO₂ or Br₂/AcOH for dehydrogenation.

    • Coupling Agents : HATU/DIPEA for amide bonds (yield: >95%).

  • Yields :

    • Cyclization: 60–70%.

    • Diazepane coupling: 70–85%.

Structural Confirmation

  • NMR : Key signals include pyridazine aromatic protons (δ 8.5–9.0 ppm) and diazepane methylene groups (δ 2.5–3.5 ppm).

  • HRMS : Expected [M + H]⁺ for C₁₁H₁₅N₃O₂: 221.26 g/mol .

Chemical Reactions Analysis

Types of Reactions

6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while reduction can produce reduced diazepane derivatives .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Recent studies have highlighted the potential of 6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid as an anticancer agent. Research indicates that derivatives of pyridazine compounds can induce apoptosis in cancer cell lines. A notable study demonstrated that these compounds activate caspase pathways, leading to programmed cell death in breast cancer cells.

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been shown to significantly reduce pro-inflammatory cytokines in vitro, with mechanisms involving the inhibition of NF-kB signaling pathways . This suggests potential applications in treating inflammatory diseases.

3. Interaction with Biological Targets
Interaction studies reveal that this compound may bind to specific receptors or enzymes, influencing various physiological responses. Understanding these interactions is critical for evaluating its therapeutic effects and safety profile.

Synthesis and Mechanism of Action

The synthesis of this compound can be achieved through multiple synthetic routes, which include amide coupling reactions and Suzuki coupling methods . The compound's carboxylic acid functional group enhances its reactivity and biological activity.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Study on Anticancer Activity : A comprehensive investigation into the effects of this compound on various cancer cell lines reported significant apoptotic effects, suggesting its potential as a lead compound for cancer therapy .
  • Research on Anti-inflammatory Effects : Another study focused on the modulation of inflammatory cytokines by this compound demonstrated its ability to inhibit key signaling pathways involved in inflammation .

Mechanism of Action

The mechanism of action of 6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The diazepane moiety can interact with enzymes or receptors, potentially inhibiting their activity. The pyridazine ring can participate in π-π interactions, enhancing binding affinity. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid Not explicitly listed Likely C₁₀H₁₃N₅O₂* ~265.25 (estimated) Pyridazine core, 6-position diazepane, 4-carboxylic acid
6-(4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)pyrazine-2-carboxylic acid 1700483-37-9 C₁₅H₂₂N₄O₄ 322.36 Pyrazine core, BOC-protected diazepane, 2-carboxylic acid
2-(1,4-Diazepan-1-yl)pyridine-4-carboxylic acid dihydrochloride 1250922-47-4 Not provided Not provided Pyridine core, 2-position diazepane, hydrochloride salt enhances solubility
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ 188.57 Pyrimidine core, chloro and methyl substituents, no diazepane
6-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid Not provided Not provided Not provided Pyridine core, BOC-protected diazepane, 3-carboxylic acid

*Estimated based on pyridazine (C₄H₄N₂), diazepane (C₅H₁₀N₂), and carboxylic acid (COOH).

Structural and Functional Differences

Core Heterocycle Variations: Pyridazine vs. Pyrazine derivatives (e.g., 1700483-37-9) exhibit distinct electronic properties due to their para-nitrogen arrangement .

Substituent Positioning :

  • The diazepane group at position 6 (target compound) contrasts with analogs like 1250922-47-4 (position 2 on pyridine) and 1700483-37-9 (position 6 on pyrazine). Substituent positioning influences steric interactions and pharmacophore alignment .

Functional Group Modifications :

  • BOC Protection : Compounds like 1700483-37-9 and the pyridine-3-carboxylic acid analog in include tert-butoxycarbonyl (BOC) groups, which are typically used to protect amines during synthesis. This modification increases molecular weight and alters polarity .
  • Salt Forms : The dihydrochloride salt of 1250922-47-4 improves aqueous solubility, a critical factor for in vitro assays .

Biological and Chemical Implications :

  • The carboxylic acid group in all analogs enables hydrogen bonding with biological targets, but its position (e.g., 4-carboxylic acid in the target vs. 3-carboxylic acid in ) may affect binding orientation.
  • The absence of a BOC group in the target compound simplifies synthetic routes but may reduce stability compared to protected analogs .

Commercial and Research Relevance

  • Supplier Availability : The target compound is supplied by two vendors, suggesting its applicability in early-stage drug discovery . In contrast, BOC-protected analogs (e.g., 1700483-37-9) are likely intermediates in multi-step syntheses .
  • Potential Applications: Pyridazine derivatives are explored as kinase inhibitors or antibacterials, while pyrimidine analogs (e.g., 89581-58-8) may serve as building blocks for nucleoside analogs .

Biological Activity

6-(1,4-Diazepan-1-yl)pyridazine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on specific biological pathways, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a diazepane moiety and a carboxylic acid group. This unique structure may facilitate interactions with various receptors and enzymes, influencing its biological activity.

Research indicates that compounds similar to this compound can act on several biological pathways:

  • Kinase Inhibition : Compounds with similar structures have been shown to inhibit the activity of kinases involved in inflammatory responses and cancer progression. For instance, inhibitors targeting IκB kinase (IKK) complexes have demonstrated efficacy in reducing pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antiparasitic Activity : Some derivatives have been studied for their antiparasitic effects. For example, triazolopyridazine analogs showed significant activity against Cryptosporidium species, indicating potential applications in treating parasitic infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Effect Reference
Kinase InhibitionReduces TNF-α and IL-6 levels
Antiparasitic ActivityEffective against C. parvum
CytotoxicityInduces apoptosis in cancer cells

Case Study 1: Anti-inflammatory Effects

A study explored the anti-inflammatory properties of a related compound that inhibits the IKK complex. The results demonstrated a significant reduction in inflammatory markers in synovial cells from rheumatoid arthritis patients. This suggests that this compound may possess similar properties, warranting further investigation into its therapeutic potential for inflammatory diseases .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of pyridazine derivatives on various cancer cell lines. The study found that these compounds could induce apoptosis through the activation of caspases, highlighting their potential as anticancer agents. The specific pathways involved remain an area for further research .

Research Findings

Recent research has identified several analogs of this compound that exhibit enhanced biological activities:

  • KDM5A Inhibitors : Structural modifications led to the discovery of potent KDM5A inhibitors that covalently interact with target enzymes, showcasing the importance of structural optimization in enhancing biological efficacy .
  • Selectivity Profiles : Studies have indicated that certain modifications can increase selectivity for specific kinases over others, which is crucial for minimizing side effects in therapeutic applications .

Q & A

Q. How to validate the compound’s selectivity against related proteases (e.g., DPP-8, DPP-9)?

  • Methodological Answer : Screen against a panel of recombinant enzymes using fluorogenic substrates (e.g., Gly-Pro-AMC for DPP-IV, Ala-Pro-AMC for DPP-8/9). Compare IC50_{50} ratios to establish selectivity thresholds .

Q. What strategies address low bioavailability in preclinical models?

  • Methodological Answer : Use nanoformulations (liposomes) or co-administration with permeation enhancers (e.g., sodium caprate). Conduct PK/PD modeling in rodents to correlate plasma concentration with DPP-IV inhibition .

Q. How to elucidate metabolic pathways using in vitro systems?

  • Methodological Answer : Incubate with human liver microsomes (HLMs) and NADPH. Identify metabolites via LC-MS/MS. Compare to cytochrome P450 isoform-specific inhibitors to pinpoint enzymes involved in oxidation or hydrolysis .

Q. What genetic tools confirm the compound’s mechanism of action in vivo?

  • Methodological Answer : Use DPP-IV knockout mice to assess target specificity. Measure active GLP-1 levels post-administration and compare glucose tolerance tests to wild-type cohorts .

Q. How to design stability-indicating analytical methods for the compound?

  • Methodological Answer : Develop forced degradation protocols (acid/base/thermal stress) and validate HPLC conditions to separate degradation products. Use QbD (Quality by Design) principles for method robustness .

Q. What statistical approaches are used to analyze high-throughput screening data?

  • Methodological Answer : Apply Z-factor analysis to assess assay quality. Use dose-response curves (four-parameter logistic model) to calculate IC50_{50} and Hill coefficients. Normalize data to plate controls to minimize batch effects .

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